2-Methoxy-6-(3-thienyl)pyridine

Descripción general

Descripción

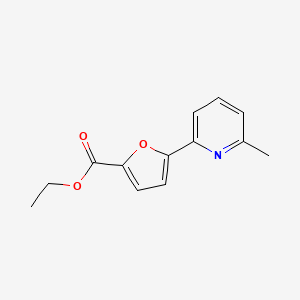

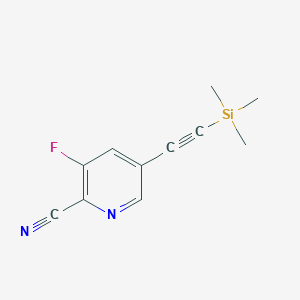

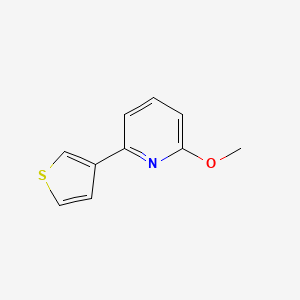

“2-Methoxy-6-(3-thienyl)pyridine” is a chemical compound with a molecular weight of 191.25 . The IUPAC name for this compound is 2-methoxy-6-(3-thienyl)pyridine .

Molecular Structure Analysis

The InChI code for “2-Methoxy-6-(3-thienyl)pyridine” is 1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-(3-thienyl)pyridine” include a molecular weight of 191.25 . Other properties such as density, boiling point, and melting point are not specified in the search results .Aplicaciones Científicas De Investigación

Non-Linear Optical Material Development

2-Methoxy-6-(3-thienyl)pyridine: has been identified to exhibit higher non-linear optical (NLO) activity, which suggests its potential use in the development of new optical materials . These materials are crucial for various optical devices, such as optical switches, modulators, and data storage systems.

Pharmaceutical Compound Design

The presence of intramolecular interactions and charge transfers between the pyridine ring and the oxygen atom is a common feature in pharmaceutical compounds. This characteristic of 2-Methoxy-6-(3-thienyl)pyridine could pave the way for its biomedical applications, particularly in the design of new drugs with specific targeting capabilities .

Organic Electronics

Compounds containing thiophene and pyridine residues, like 2-Methoxy-6-(3-thienyl)pyridine , are promising materials for applications in organic electronics due to their suitable electrochemical and mechanical properties . These include high environmental resistance, making them ideal for long-lasting electronic devices.

Molecular Sensing

The unique structural features of 2-Methoxy-6-(3-thienyl)pyridine make it a potential candidate for molecular sensing applications. Its ability to undergo specific interactions with other molecules can be harnessed in the detection and measurement of various chemical species .

Electropolymerization Monomers

This compound is of interest as a monomeric unit for electropolymerization. The electropolymerized materials can be used to create conductive polymers, which are essential in the fabrication of electronic components like transistors and capacitors .

DNA Interaction Studies

Ruthenium complexes that include thiophene and pyridine residues have shown the ability to bind telomere G quadruplexes of human DNA2-Methoxy-6-(3-thienyl)pyridine could be used to study these interactions, which are significant in understanding genetic stability and telomere-related diseases .

Catalysis

The structural properties of 2-Methoxy-6-(3-thienyl)pyridine may allow it to act as a ligand in catalytic processes. This could lead to the development of new catalysts for chemical reactions, potentially improving efficiency and selectivity .

Coating Materials for Nanocomposites

The compound’s ability to form complexes with metals can be utilized in creating coatings for gold-silver nanocomposites. These nanocomposites have various applications, including in catalysis and as materials with unique optical properties .

Propiedades

IUPAC Name |

2-methoxy-6-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFUUUDQZFCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(3-thienyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)

![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)

![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)